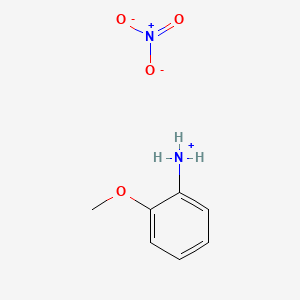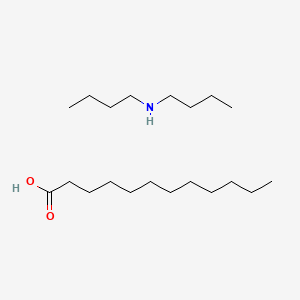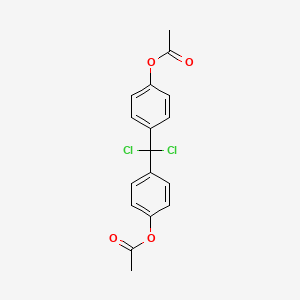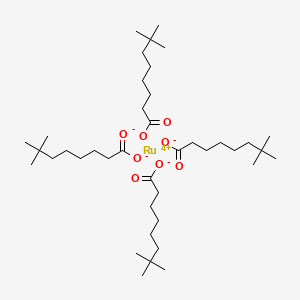
Neodecanoic acid, ruthenium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodecanoic acid, ruthenium salt is a coordination compound formed by the reaction of neodecanoic acid with ruthenium. Neodecanoic acid is a mixture of carboxylic acids with the common structural formula C₁₀H₂₀O₂, known for its high hydrophobicity and stability . Ruthenium, a rare transition metal, is part of the platinum group and is known for its catalytic properties . The combination of these two components results in a compound with unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, ruthenium salt typically involves the reaction of neodecanoic acid with a ruthenium precursor, such as ruthenium trichloride. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction can be represented as: [ \text{RuCl}3 + 3 \text{C}{10}\text{H}{20}\text{O}2 \rightarrow \text{Ru(C}{10}\text{H}{20}\text{O}_2)_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process includes purification steps such as recrystallization and filtration to remove impurities and obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ruthenium center is oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the ruthenium center is reduced to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the neodecanoic acid ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Solvents: Organic solvents such as dichloromethane, toluene.
Major Products Formed:
Oxidation Products: Ruthenium tetroxide.
Reduction Products: Lower oxidation state ruthenium complexes.
Substitution Products: Ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Neodecanoic acid, ruthenium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of neodecanoic acid, ruthenium salt involves the interaction of the ruthenium center with molecular targets. In catalytic applications, the ruthenium center facilitates the transfer of electrons, enabling various chemical transformations. In biological applications, the ruthenium center can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death .
Vergleich Mit ähnlichen Verbindungen
Ruthenium Tetroxide: A highly reactive oxidizing agent used in organic synthesis.
Ruthenium(II)–arene Complexes: Known for their anticancer properties and different mechanisms of action compared to neodecanoic acid, ruthenium salt.
Uniqueness: this compound is unique due to the combination of the hydrophobic and stable neodecanoic acid with the versatile catalytic properties of ruthenium. This combination results in a compound with enhanced stability, making it suitable for various industrial and research applications.
Eigenschaften
CAS-Nummer |
93894-43-0 |
|---|---|
Molekularformel |
C40H76O8Ru |
Molekulargewicht |
786.1 g/mol |
IUPAC-Name |
7,7-dimethyloctanoate;ruthenium(4+) |
InChI |
InChI=1S/4C10H20O2.Ru/c4*1-10(2,3)8-6-4-5-7-9(11)12;/h4*4-8H2,1-3H3,(H,11,12);/q;;;;+4/p-4 |
InChI-Schlüssel |
OQYWOWSYGXZKRJ-UHFFFAOYSA-J |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ru+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


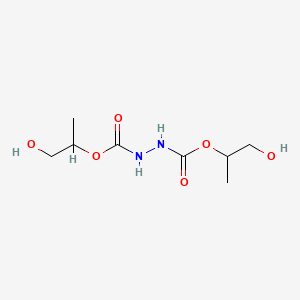
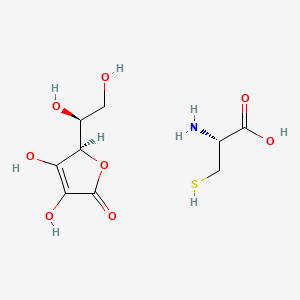
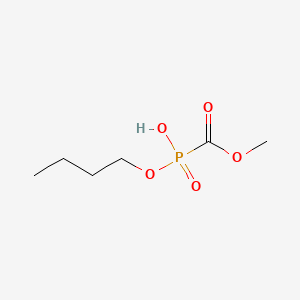
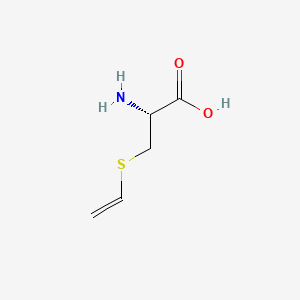

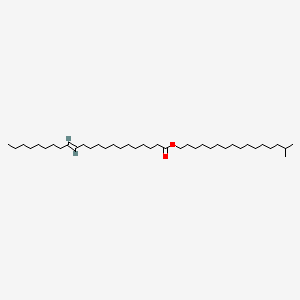
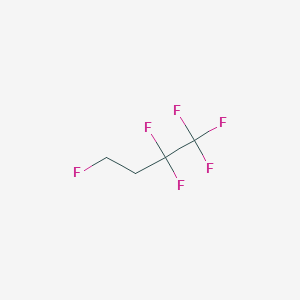
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)

